![molecular formula C12H15N3O B2821329 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 1896514-65-0](/img/structure/B2821329.png)
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile is a pyridine derivative featuring a carbonitrile group at the 3-position and a (1-methylpyrrolidin-2-yl)methoxy substituent at the 2-position. The pyrrolidine ring introduces a saturated nitrogen-containing heterocycle, which may enhance solubility and modulate electronic properties.
Propriétés
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-7-3-5-11(15)9-16-12-10(8-13)4-2-6-14-12/h2,4,6,11H,3,5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGQKGINZNOBMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with 1-methyl-2-pyrrolidinemethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution can involve reagents like sodium hydride (NaH) or alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine and pyrrolidine derivatives.
Applications De Recherche Scientifique
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The following table summarizes key structural features, molecular formulas, and molecular weights of the target compound and analogs:
Key Observations :
- Target vs. 2-(Difluoromethoxy)nicotinonitrile: The target’s pyrrolidine-methoxy group provides a basic nitrogen and greater conformational flexibility compared to the electron-withdrawing difluoromethoxy group in the analog. This difference impacts lipophilicity (LogP) and bioavailability .
- Target vs. VYC () : VYC’s bulky aromatic substituents likely reduce solubility but enhance binding to hydrophobic pockets in biological targets. The target’s pyrrolidine group may improve water solubility and blood-brain barrier penetration .
- Target vs. Cycloocta[b]pyridine Derivative : The cycloocta[b]pyridine’s fused ring system imposes steric constraints, limiting rotational freedom compared to the target’s simpler pyridine-pyrrolidine architecture .
- Target vs. Pyrimidine Derivative () : The pyrimidine core in ’s compound alters electronic distribution and hydrogen-bonding capacity relative to the pyridine-based target .
Activité Biologique
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile, with the CAS number 1896514-65-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structural characteristics, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 217.27 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxy group and a carbonitrile group, along with a 1-methylpyrrolidin-2-yl moiety.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, particularly in cancer research and neuropharmacology.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have shown potent inhibitory effects on various kinases involved in cancer progression.
Compound | Target Protein | IC (nM) | Selectivity |
---|---|---|---|
Compound A | TrkB | 0.5 | High |
Compound B | ALK | 23 | Moderate |
Compound C | JAK2 | 23 | High |
These findings suggest that the structural features of this class of compounds contribute to their bioactivity against specific cancer targets, enhancing their potential as therapeutic agents.
Neuropharmacological Effects
The presence of the pyrrolidine moiety in the structure is significant for its interaction with neurotransmitter systems. Compounds containing similar structures have been studied for their effects on serotonin receptors and dopamine pathways, indicating potential uses in treating neurological disorders.
Case Studies
- Study on TrkB Inhibition : A study demonstrated that a compound structurally related to this compound effectively inhibited TrkB with an IC value of 0.5 nM. This inhibition was linked to reduced tumor growth in preclinical models, highlighting the compound's therapeutic potential in neuroblastoma treatment .
- In Vivo Efficacy : Another investigation assessed the efficacy of similar compounds in mouse models bearing tumors dependent on mutant JAK2 signaling. Treatment resulted in significant tumor regression and normalization of spleen and liver weights, indicating robust anticancer activity .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any drug candidate. Studies suggest that compounds like this compound possess favorable pharmacokinetic profiles, including:
- Oral Bioavailability : High oral bioavailability has been reported for similar compounds, making them suitable for oral administration.
- Metabolic Stability : Compounds exhibit good metabolic stability, which is essential for prolonged therapeutic action.
Q & A
Basic: What are the common synthetic routes for 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Bromination of a precursor (e.g., 2-[3-oxo-1-phenyl-3-(thiophen-2-yl)propyl]malononitrile) using Br₂ in acetic acid to introduce reactive sites .
- Step 2: Reaction with 1-methylpyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) to substitute the bromine atom with the pyrrolidine-methoxy group.
Optimization: - Temperature control (60–80°C) minimizes side reactions.
- Use of polar aprotic solvents (e.g., DMF) enhances nucleophilicity.
- Monitoring via TLC and NMR ensures intermediate purity .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths and angles (e.g., C–C bond lengths ~1.48 Å, C–N ~1.34 Å) and identifies weak intermolecular interactions (e.g., C–H···π) .
- NMR spectroscopy:
- ¹H NMR: Methoxy protons appear as a singlet at δ 3.8–4.0 ppm; pyrrolidine protons show splitting due to ring puckering (δ 1.5–3.0 ppm).
- ¹³C NMR: The nitrile carbon resonates at δ 115–120 ppm .
- Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 286.1425) .
Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?
Answer:
Discrepancies in conformation (e.g., pyrrolidine ring puckering vs. planar geometry) are resolved via:
- SHELX refinement: Hydrogen atom placement and thermal parameter adjustments improve R-factor accuracy (e.g., R₁ < 0.05 for high-resolution data) .
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., % contribution of H···C contacts) to validate packing motifs .
- Twinned data refinement: For crystals with pseudo-merohedral twinning, SHELXL’s TWIN/BASF commands correct intensity overlaps .
Advanced: What methodological strategies are employed to study structure-activity relationships (SAR) for this compound?
Answer:
SAR studies focus on:
-
Substituent variation: Compare analogs (e.g., replacing methoxy with benzyloxy or propyl groups) to assess electronic effects on bioactivity. For example:
Substituent LogP IC₅₀ (μM) Methoxy 1.2 0.8 Benzyloxy 3.5 5.2 Data derived from cytotoxicity assays (e.g., MTT) . -
Computational modeling: DFT calculations (B3LYP/6-31G*) predict charge distribution on the pyridine ring, correlating with receptor binding .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH stability:
- Stable at pH 5–7 (aqueous buffers, 25°C).
- Degrades at pH < 3 (nitrile hydrolysis to amide) or pH > 9 (methoxy group cleavage) .
- Thermal stability:
Advanced: How can experimental phasing techniques improve electron density maps for low-quality crystals?
Answer:
For poorly diffracting crystals:
- SHELXC/D/E pipeline: Rapid screening of heavy-atom derivatives (e.g., soaking with KI) enhances anomalous scattering .
- Density modification in SHELXE: Resolves phase ambiguities via histogram matching, improving map correlation coefficients (CC > 30%) .
Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Answer:
- Challenges: Overlap of pyrrolidine/pyridine signals in HPLC-UV.
- Solutions:
- LC-MS/MS: MRM transitions (e.g., m/z 286 → 154 for the parent ion) differentiate impurities with LOD < 0.1% .
- 2D NMR (HSQC/HMBC): Assigns impurity peaks (e.g., residual brominated byproducts) .
Basic: What are the recommended protocols for handling and disposal to ensure safety?
Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.